Tellurate

Übersicht

Beschreibung

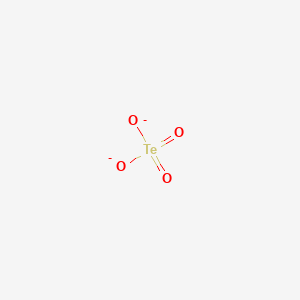

Tellurate is a tellurium oxoanion. It is a conjugate base of a hydrogenthis compound.

Analyse Chemischer Reaktionen

Speciation in Aqueous Solutions

The behavior of tellurates in aqueous solutions is complex, involving multiple species in equilibrium .

-

pH Dependence: The distribution of tellurate species is highly dependent on pH. Studies using ¹²⁵Te NMR spectroscopy have shown the coexistence of monomeric, dimeric, and trimeric oxidothis compound species over a broad pH range .

-

Equilibrium Dynamics: Increasing the pH of this compound solutions shifts the equilibrium towards the formation of dimeric anions, which exist in equilibrium with trimeric anions . The rate of interconversion between different this compound anion forms increases with increasing pH . At low pH, polynuclear tellurates, including tetrameric forms, can exist .

-

Structural Studies: X-ray diffraction has confirmed the existence of dimeric and tetrameric this compound anions in crystal structures. For example, cesium tellurates with dimeric and tetrameric anions have been isolated and characterized .

Reactions with Other Chemical Species

Tellurates can participate in various reactions, including those involving reduction, oxidation, and complex formation.

-

Redox Behavior: Tellurates can be reduced to tellurites or elemental tellurium depending on the reaction conditions and reducing agents . Conversely, tellurites can be oxidized to tellurates .

-

Formation of Tellurides: Tellurates can be converted into tellurides under specific conditions. For example, lanthanum telluride (LaTe) is a telluride compound with lanthanum in the +2 oxidation state .

Environmental Considerations

Tellurium and its compounds, including tellurates, have raised environmental concerns due to their toxicity .

-

Toxicity: While selenium, a related element, is an essential nutrient, tellurium compounds often exhibit toxicity to living organisms .

-

Occurrence: Tellurium is often found as a trace element in copper and other base-metal ores, and tellurates can be formed through the oxidation of tellurides near the Earth's surface .

Data Table of Tellurium Compounds XPS Binding Energies

X-ray photoelectron spectroscopy (XPS) data can provide valuable information about the chemical states of tellurium in various compounds . The Te 3d5/2 binding energy is a common reference point.

| Compound | Te 3d5/2 Binding Energy (eV) |

|---|---|

| Te (elemental) | 573.10 - 573.54 |

| Cd0.65Zn0.35TeOx | 572.70 |

| Cs2.4Te and Cs2.69Te | 572.72 |

| GeTe2 | 572.75 |

| C13H21Te | 573.90 |

| [Te2(C6H5)2] | 573.90 |

| [Te(CH2P(C6H5)3)4]Cl4 | 574.10 |

| [((C6H5)3P=CH2)4Te]Cl4 | 574.10 |

Note: The provided table represents a selection of compounds, and a more comprehensive list can be found in the cited source .

Reactions with Acids and Bases

Tellurium dioxide (TeO₂) reacts with both acids and bases, illustrating its amphoteric nature .

Eigenschaften

CAS-Nummer |

53112-54-2 |

|---|---|

Molekularformel |

O4Te-2 |

Molekulargewicht |

191.6 g/mol |

IUPAC-Name |

tellurate |

InChI |

InChI=1S/H2O4Te/c1-5(2,3)4/h(H2,1,2,3,4)/p-2 |

InChI-Schlüssel |

XHGGEBRKUWZHEK-UHFFFAOYSA-L |

SMILES |

[O-][Te](=O)(=O)[O-] |

Kanonische SMILES |

[O-][Te](=O)(=O)[O-] |

Key on ui other cas no. |

53112-54-2 |

Synonyme |

tellurate tellurite tellurite anion tellurous acid tellurous acid, 127Te-labeled cpd tellurous acid, 129Te-labeled cpd TeO3(2-) |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.